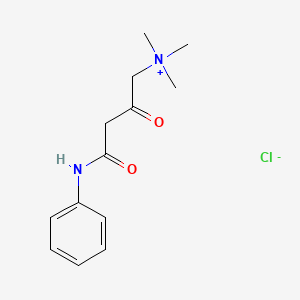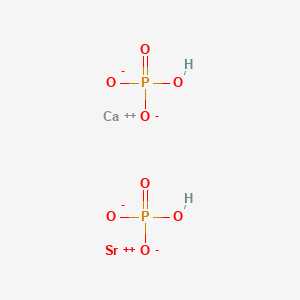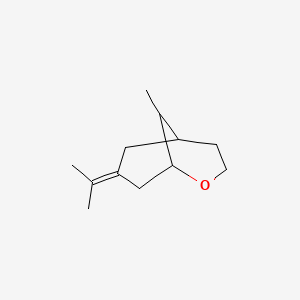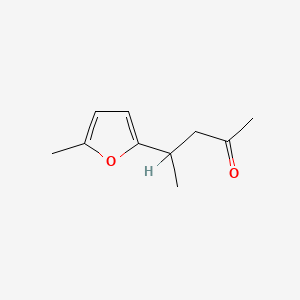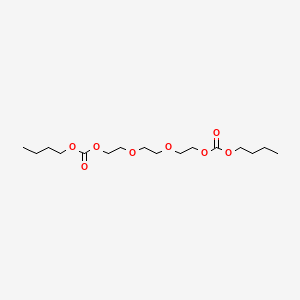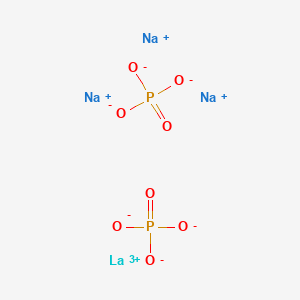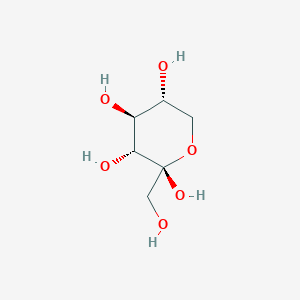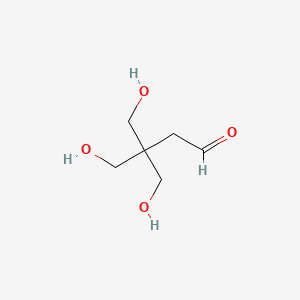
tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride typically involves the reaction of dodecylamine with 3-chloropropylamine, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[3-(dodecylamino)propylamino]ethanol
- **2-[3-(dodecylamino)propylamino]propionic acid
- **2-[3-(dodecylamino)propylamino]butyric acid
Uniqueness
Compared to similar compounds, 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride is unique due to its specific structural features that confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption .
Propiedades
Número CAS |
93777-09-4 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1-(2-tert-butylperoxypropan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11-8-7-9-12(10-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |
Clave InChI |
CHFRYGOPMRHWMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



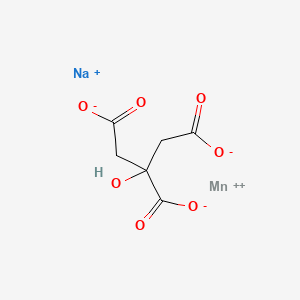
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
